molecular formula C9H10N4O2 B8500642 ethyl 3-(1H-pyrazol-5-yl)-1H-pyrazole-5-carboxylate

ethyl 3-(1H-pyrazol-5-yl)-1H-pyrazole-5-carboxylate

Cat. No. B8500642
M. Wt: 206.20 g/mol
InChI Key: CVCSDHQUWSZCHQ-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

Ethyl 1H,2′H-3,3′-bipyrazole-5-carboxylate (1.959 mmol, 0.404 g) was dissolved in ethanol (5 ml) and cooled in an ice bath. NaOH 1 M solution (1.959 mmol, 4 ml) was slowly added. The solution was heated to 60° C. for 1 h. Ethanol was removed under vacuum and the residue was diluted with tert-butyl methyl ether. The solution was again cooled with an ice bath and acidified with 2 N HCl solution. The solution was allowed to warm to ambient temperature and stirred overnight. Water and DCM was added and the phases were separated. Both phases were evaporated and combined. 0.551 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 6.70 (d, 1H), 7.04 (s, 1H), 7.77 (d, 1H).
Quantity
0.404 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][C:3]([C:11]2[NH:12][N:13]=[CH:14][CH:15]=2)=[N:2]1.[OH-].[Na+]>C(O)C>[NH:1]1[C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]([C:11]2[NH:12][N:13]=[CH:14][CH:15]=2)=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.404 g
Type
reactant
Smiles
N1N=C(C=C1C(=O)OCC)C=1NN=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
4 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
Ethanol was removed under vacuum
ADDITION
Type
ADDITION
Details
the residue was diluted with tert-butyl methyl ether
TEMPERATURE
Type
TEMPERATURE
Details
The solution was again cooled with an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
ADDITION
Type
ADDITION
Details
Water and DCM was added
CUSTOM
Type
CUSTOM
Details
the phases were separated
CUSTOM
Type
CUSTOM
Details
Both phases were evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1N=C(C=C1C(=O)O)C=1NN=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.551 g
YIELD: CALCULATEDPERCENTYIELD 157.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.